![molecular formula C21H16FN3OS B2850918 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone CAS No. 852133-94-9](/img/structure/B2850918.png)

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

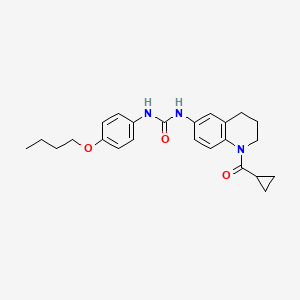

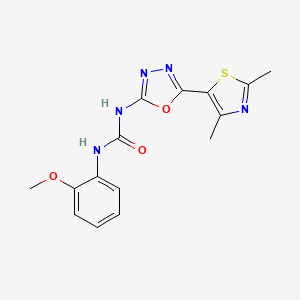

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is a derivative of imidazole and thiazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . This compound is part of a series of derivatives that have been synthesized and tested for in vitro antiproliferative activities .

Synthesis Analysis

The synthesis of this compound and its derivatives has been described in the literature . The target compounds were tested for in vitro antitumor effect against a panel of 55 cell lines of nine different cancer types at the NCI .Molecular Structure Analysis

The molecular structure of this compound includes a fluorophenyl group, a methylimidazo group, a thiazolyl group, and an indolinyl group . It is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound and its derivatives have been described in the literature . The reactions involve the formation of imidazole and thiazole rings, and the attachment of various functional groups .Mecanismo De Acción

Target of Action

The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(indolin-1-yl)methanone is a complex molecule that contains both imidazole and indole moieties . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Similarly, indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . .

Mode of Action

Given the broad range of activities associated with imidazole and indole derivatives, it can be inferred that the compound likely interacts with multiple targets, leading to a variety of cellular changes .

Biochemical Pathways

Given the broad spectrum of biological activities associated with imidazole and indole derivatives, it can be inferred that this compound likely affects multiple biochemical pathways .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Given the broad range of biological activities associated with imidazole and indole derivatives, it can be inferred that this compound likely has a variety of molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2,3-dihydroindol-1-yl-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS/c1-13-19(20(26)24-11-10-15-4-2-3-5-18(15)24)27-21-23-17(12-25(13)21)14-6-8-16(22)9-7-14/h2-9,12H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSBNXNNZKHKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)furan-3-carboxamide](/img/structure/B2850837.png)

![Ethyl 1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-3-carboxylate](/img/structure/B2850842.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2850843.png)

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2850847.png)

![3,4-dimethyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2850852.png)

![2-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2850853.png)

![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)

![Tert-butyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2850857.png)